molecular formula C7H3BrClNO2 B12449643 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Cat. No.: B12449643
M. Wt: 248.46 g/mol
InChI Key: JCRSLBLJBHXTND-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the benzo[d]oxazole family, which is known for its diverse applications in medicinal chemistry and material science. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one typically involves the halogenation of benzo[d]oxazole derivatives. One common method includes the selective bromination and chlorination of benzo[d]oxazol-2(3H)-one. The reaction conditions often involve the use of bromine and chlorine sources in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzo[d]oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties.

Properties

Molecular Formula

C7H3BrClNO2

Molecular Weight

248.46 g/mol

IUPAC Name

4-bromo-6-chloro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrClNO2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11)

InChI Key

JCRSLBLJBHXTND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)N2)Br)Cl

Origin of Product

United States

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